molecular formula C7H6N2O6 B6300395 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% CAS No. 518047-30-8

5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%

Cat. No. B6300395
CAS RN: 518047-30-8
M. Wt: 214.13 g/mol
InChI Key: VWGOJNFHYLXMAC-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% (DPMD) is a synthetic organic compound that has been used in a variety of scientific research applications for over 30 years. DPMD is a derivative of the natural product pyrimidine, which is found in a variety of organisms. DPMD is a white crystalline solid with a melting point of 122-123°C and a boiling point of 203-204°C. It is soluble in water, methanol, and ethanol, and insoluble in most organic solvents.

Scientific Research Applications

5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% has been used in a variety of scientific research applications for over 30 years. It has been used as a reagent in the synthesis of other organic compounds, such as polymers, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a starting material in the synthesis of a variety of compounds, such as antibiotics, antifungals, and antivirals. Additionally, it has been used as a model compound in studies of enzyme mechanisms, and as an inhibitor of enzymes involved in the synthesis of DNA and RNA.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of DNA and RNA. It is thought that the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. Additionally, it is believed that the compound may also act as a competitive inhibitor, binding to the enzyme but not allowing the substrate to bind.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% have not yet been fully investigated. However, in vitro studies have shown that the compound has an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to have a moderate antifungal activity against a variety of fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in aqueous solutions. Additionally, it has been shown to be a useful starting material for the synthesis of a variety of compounds. The main limitation of using 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% in laboratory experiments is its low solubility in organic solvents.

Future Directions

In order to further investigate the potential applications of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to investigate the compound’s potential as an inhibitor of enzymes involved in the synthesis of DNA and RNA. Additionally, further research is needed to investigate the compound’s potential as a starting material for the synthesis of a variety of compounds. Finally, further research is needed to investigate the compound’s potential as a model compound in studies of enzyme mechanisms.

Synthesis Methods

The synthesis of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% is a multi-step process that involves the reaction of pyrimidine with an acid and a base. The reaction is carried out in aqueous solution at a temperature of 40°C. The first step involves the formation of a pyrimidine-2,4-dicarboxylic acid, which is then reacted with methyl iodide to form the desired product, 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%. The reaction is then quenched with water, and the product is purified by recrystallization.

properties

IUPAC Name

5-hydroxy-4-methoxycarbonyl-6-oxo-1H-pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGOJNFHYLXMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=N1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid

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